molecular formula C23H17Br2FN2O4 B11552702 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11552702
M. Wt: 564.2 g/mol
InChI Key: NZHTYGVMXJYKPX-KKMKTNMSSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Bromination: The initial step involves the bromination of a suitable aromatic compound to introduce bromine atoms at the 2 and 4 positions.

    Formation of the Imino Group: The next step involves the formation of the imino group by reacting the brominated compound with an appropriate amine derivative.

    Acetylation: The imino compound is then acetylated using acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of catalysts, controlled temperature, and pressure conditions, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imino and acetamido groups.

    Coupling Reactions: The phenyl and fluorobenzoate groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Reagents like boronic acids and palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact mechanism depends on the specific biological system being studied and the compound’s interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(4-chloro-3-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate
  • 2,4-Dibromo-6-[(E)-{[2-(4-methoxyphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate
  • 2,4-Dibromo-6-[(E)-{[2-(4-ethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Br2FN2O4

Molecular Weight

564.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H17Br2FN2O4/c1-14-5-7-19(8-6-14)31-13-21(29)28-27-12-16-9-17(24)11-20(25)22(16)32-23(30)15-3-2-4-18(26)10-15/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

NZHTYGVMXJYKPX-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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